
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Overview
Description
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired ester. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules : The compound facilitates the creation of intricate structures, making it valuable in synthetic chemistry.
- Intermediate in Pharmaceutical Development : It acts as a precursor for synthesizing pharmacologically active compounds, particularly those targeting neurological disorders.
Biology
Research has indicated that this compound may influence several biological activities:
- Enzyme Modulation : It has been shown to interact with specific enzymes, potentially acting as an inhibitor or activator, which can alter metabolic pathways and cellular functions.
- Receptor Binding Studies : Its ability to modulate receptor activities positions it as a candidate for further pharmacological exploration, particularly in drug development.
Medicine
The therapeutic potential of this compound is under investigation:
- Neurological Disorders : Ongoing research aims to explore its efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial effects against various strains of bacteria.
Industry
In industrial applications, this compound is relevant for:
- Fine Chemicals Production : It is used in the synthesis of agrochemicals and other fine chemicals.
- Material Science : The unique structural characteristics may lead to the development of new materials with specific functionalities.
Case Studies and Experimental Data
Several studies have been conducted to assess the biological activity and applications of this compound:
- Synthesis of Pyrido[3,4-d]pyrimidines : Research demonstrated the use of this compound in synthesizing pyrido derivatives through condensation reactions with morpholine derivatives .
- Antimicrobial Activity Studies : Investigations into its antimicrobial properties revealed potential efficacy against common bacterial strains .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
- 1-Benzyl-3-carbomethoxy-4-piperidone
- 1-Benzyl-4-oxo-3-piperidinecarboxylic acid methyl ester
Uniqueness
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (MBOPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of MBOPC, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
MBOPC is characterized by its piperidine ring structure, which is substituted with a benzyl group and a carbonyl moiety. Its molecular formula is C14H17NO3 with a molecular weight of approximately 251.29 g/mol. The compound typically appears as a light yellow to orange crystalline solid, with a melting point around 185 °C (decomposition) and solubility in various organic solvents.
The biological activity of MBOPC is largely attributed to its structural features that enable it to interact with various biological targets:
- Receptor Interactions : MBOPC serves as a precursor for synthesizing receptor agonists and antagonists, particularly those targeting neurotransmitter systems such as dopamine and serotonin pathways. This interaction is crucial for its potential use in treating central nervous system disorders.
- Antimicrobial Activity : Research indicates that certain derivatives of MBOPC exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anticancer Properties
Several studies have investigated the anticancer potential of MBOPC and its derivatives. The compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, derivatives have demonstrated effectiveness against breast cancer cells by modulating signaling pathways associated with tumor growth .
Analgesic Effects
MBOPC has also been explored for its analgesic properties. Certain analogs have shown promise in alleviating pain in preclinical models, potentially offering new avenues for pain management therapies .
Research Findings and Case Studies
Recent studies have highlighted the importance of MBOPC in drug synthesis and development:
- Synthesis of Antipsychotic Medications : MBOPC has been utilized as an intermediate in the synthesis of drugs targeting neuropsychiatric disorders, demonstrating its relevance in pharmacology .
- In Vivo Studies : In vivo studies have indicated that compounds derived from MBOPC can cross the blood-brain barrier, enhancing their efficacy in treating neurological conditions.
-
Case Study Overview :
- Study 1 : A study published in MDPI reported that derivatives of MBOPC showed significant inhibition against β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative diseases .
- Study 2 : Another investigation focused on the synthesis of piperidine derivatives from MBOPC, revealing their effectiveness as topoisomerase inhibitors, which are crucial targets in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of MBOPC, it is beneficial to compare it with similar compounds within the piperidine class:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | Benzyl group, carbonyl group | Antimicrobial, analgesic |
Methyl 1-benzyl-3-piperidinylcarboxylate | Piperidine ring | Neurotransmitter modulation |
Methyl 1-benzyl-3-hydroxypiperidine | Hydroxyl group addition | Potential antidepressant effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-benzyl-3-oxopiperidine-4-carboxylate?
The compound is typically synthesized via N-alkylation of piperidone derivatives. For example, a reaction sequence involving the reflux of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate and sodium methoxide in methanol at 85°C for 16 hours yields intermediates, followed by purification steps . Alternative methods include Pd-C catalyzed hydrogenation for debenzylation, requiring elevated hydrogen pressure (4.9 atm) for efficient N-debenzylation . Key parameters include reagent purity, solvent choice (e.g., methanol or chloroform), and catalyst loading.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- X-ray crystallography using SHELX for refinement and ORTEP-3 for visualization of bond lengths, angles, and torsion angles .
- NMR spectroscopy : 1H and 13C NMR data (e.g., aromatic proton signals at 7.40–7.24 ppm, methoxycarbonyl group at 3.78 ppm) confirm functional groups and regiochemistry .
- GC/MS : Retention times and fragmentation patterns (e.g., molecular ion peak at m/z 380) verify purity and molecular weight .
Advanced Research Questions
Q. How can conformational analysis of the piperidine ring be performed?
The puckering of the piperidine ring is quantified using Cremer-Pople coordinates , which define amplitude and phase parameters for out-of-plane displacements . Software like Mercury CSD facilitates visualization of crystal packing and intermolecular interactions, aiding in the identification of dominant conformers (e.g., chair vs. boat) in solid-state structures . For dynamic solutions, variable-temperature NMR can track ring-flipping kinetics.
Q. How should researchers address contradictions in synthetic yields across methodologies?
Discrepancies in yields (e.g., 26% vs. 61% for analogous N-benzyl derivatives) require systematic analysis:
- Reaction parameters : Compare temperature, solvent polarity, and catalyst activity (e.g., sodium methoxide vs. alternative bases) .
- Intermediate stability : Monitor intermediates via TLC or HPLC to detect degradation.
- Byproduct analysis : Use GC/MS or 1H NMR to identify unreacted starting materials or side products .
Q. What strategies are recommended for handling this compound given limited toxicological data?
Adopt precautionary measures:
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and flame-retardant lab coats .
- Containment : Work in fume hoods to prevent inhalation and environmental release .
- Waste disposal : Treat as hazardous waste and collaborate with certified disposal services .
Q. How can reaction conditions be optimized for intermediates like ethyl 3-oxopiperidine-4-carboxylate hydrochloride?
Key optimization steps include:
- Catalyst selection : Pd-C vs. alternative catalysts (e.g., Raney Ni) for debenzylation efficiency .
- Hydrogen pressure : Adjust pressure (e.g., 4.9 atm) to balance reaction rate and safety .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Q. How can structural analogs be differentiated analytically?
- NMR chemical shifts : Compare methoxycarbonyl (δ ~3.7–3.8 ppm) and benzyl group (δ ~3.6–3.7 ppm) signals to distinguish regioisomers .
- Crystallographic data : Analyze torsion angles and hydrogen-bonding patterns using Mercury CSD .
- Chromatographic retention : Utilize HPLC with chiral columns to resolve enantiomers of analogs .
Q. Methodological Considerations
Q. What computational tools aid in predicting reactivity or crystal packing?
- Mercury CSD : Evaluates crystal packing similarity and void spaces in solid-state structures .
- SHELX : Refines crystallographic data to resolve disorder or twinning in challenging datasets .
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites (Note: DFT not directly cited in evidence but inferred from methodological context).
Properties
IUPAC Name |
methyl 1-benzyl-3-oxopiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQNYNWPYXTUTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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